molecular formula C11H16N2O3 B1212679 3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide CAS No. 54653-62-2

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

Cat. No.: B1212679
CAS No.: 54653-62-2
M. Wt: 224.26 g/mol
InChI Key: KGZWXTYWZFMLSQ-UHFFFAOYSA-N
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Description

N-β-Alanyldopamine hydrochloride, commonly referred to as NBAD hydrochloride, is a significant derivative of dopamine found in the haemolymph of insects. This compound plays a crucial role in the metabolism of catecholamines, particularly in the sclerotization process of insect cuticles, which involves the hardening and pigmentation of the cuticle .

Preparation Methods

Synthetic Routes and Reaction Conditions

NBAD hydrochloride can be synthesized by coupling the acid component of N-(β-alanine) with the amine component of dopamine in an aqueous solution. One method involves the use of Boc-BA-ONSu (N-(tert-butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester) and triethylamine in dimethylformamide. The reaction mixture is stirred at room temperature, followed by purification steps involving citric acid and water washes, and recrystallization from 2-propanol .

Industrial Production Methods

While specific industrial production methods for NBAD hydrochloride are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

NBAD hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

NBAD hydrochloride exerts its effects primarily through its role as a substrate for phenoloxidase enzymes. The oxidation of NBAD leads to the formation of quinone adducts, which are crucial for the sclerotization and pigmentation of insect cuticles. The molecular targets include phenoloxidase, quinone isomerase, and quinone methide isomerase, which facilitate the conversion of NBAD into its active forms .

Properties

54653-62-2

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide

InChI

InChI=1S/C11H16N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,7,14-15H,3-6,12H2,(H,13,16)

InChI Key

KGZWXTYWZFMLSQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCNC(=O)CCN)O)O

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)CCN)O)O

54653-62-2

synonyms

N(beta)-alanyldopamine
N-beta-alanyldopamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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